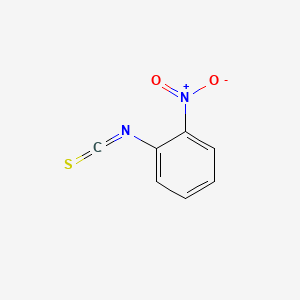

2-Nitrophenyl isothiocyanate

Übersicht

Beschreibung

2-Nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H4N2O2S and a molecular weight of 180.184 g/mol . It is a versatile intermediate used in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, pesticides, and dyes . The compound is characterized by the presence of both nitro and isothiocyanate functional groups, which contribute to its reactivity and utility in various chemical reactions.

Vorbereitungsmethoden

2-Nitrophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production often employs these methods due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Reaction with Amines

2-Nitrophenyl isothiocyanate reacts with primary and secondary amines to form substituted thioureas. This proceeds via nucleophilic attack at the electrophilic carbon in the -N=C=S group:

General reaction :

Ar-N=C=S + R-NH₂ → Ar-NH-C(=S)-NH-R

Case study :

-

With pyridin-2-ylamine, it forms 2-nitrophenyl(2-pyridyl)thiourea under mild conditions, demonstrating utility in heterocyclic synthesis .

Kinetics :

-

Aminolysis involves a two-step mechanism:

-

Second-order kinetics dominate in non-polar solvents (e.g., diethyl ether), with reaction rates influenced by amine basicity .

Reaction with Alcohols and Water

The compound undergoes slower reactions with hydroxylic nucleophiles compared to amines:

General reaction :

Ar-N=C=S + R-OH → Ar-NH-C(=S)-OR

Key findings :

-

In dimethyl sulfoxide (DMSO), second-order rate constants for ethanol and water addition increase due to solvent-assisted H-bond stabilization of transition states .

-

Reaction rates follow:

Catalytic Effects

-

Acid catalysis : Carboxylic acids accelerate reactions with weakly basic amines by facilitating prototropic rearrangement .

-

Base inhibition : Strong bases (e.g., ethoxide) form inactive complexes with acids, slowing aminolysis .

Kinetic parameters :

| Amine | Solvent | Rate Constant (dm³·mol⁻¹·s⁻¹) |

|---|---|---|

| n-Butylamine | Diethyl ether | 0.45 |

| p-Chloroaniline | Iso-octane | 0.12 |

| Benzylamine | Diethyl ether | 0.78 |

| Data adapted from . |

Aqueous Reactivity

This compound hydrolyzes in water to form 2-nitrophenylamine and carbon disulfide :

Reaction :

Ar-N=C=S + H₂O → Ar-NH₂ + CO₂ + H₂S

Conditions :

-

Hydrolysis is pH-dependent, accelerating under acidic or basic conditions .

-

Stable in anhydrous solvents but degrades rapidly in aqueous media .

H₂S Donor Potential

Though not directly studied for this compound, related aryl isothiocyanates release H₂S via cysteine adduct formation:

Proposed pathway :

-

Cysteine attack at -N=C=S forms a thiocarbamate intermediate.

-

Cyclization releases H₂S and generates thiazoline derivatives .

Implications :

-

Structural analogs (e.g., phenethyl isothiocyanate) show H₂S-mediated bioactivity .

-

Electron-withdrawing nitro groups may modulate H₂S release kinetics .

Solvent Effects

-

Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of alcohols/water .

-

Protic solvents (e.g., ethanol) stabilize intermediates via H-bonding .

Substituent Effects

Wissenschaftliche Forschungsanwendungen

Chemistry

2-NPITC serves as an intermediate in the synthesis of various heterocyclic compounds and thiourea derivatives. Its unique structure allows for specific reactivity that is exploited in synthetic organic chemistry.

Biology

- Protein Labeling : The compound reacts with primary amino groups in proteins, facilitating studies on protein-protein interactions and localization through covalent bonding. Techniques such as mass spectrometry and western blotting are commonly used for visualization.

- Enzyme Inhibition : Research indicates that 2-NPITC inhibits specific enzymes involved in inflammatory responses, such as macrophage migration inhibitory factor (MIF), thus modulating biological activities like TNF production and MAP kinase activation.

Medicine

- Anticancer Activity : 2-NPITC has shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis through oxidative stress mechanisms. A study demonstrated its effectiveness in triggering apoptotic pathways via reactivity with cellular thiols.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to disrupt bacterial cell wall integrity due to the electrophilic nature of the isothiocyanate group.

Data Summary

The following table summarizes key findings from various studies on the biological activities of 2-NPITC:

| Activity Type | Target Organisms/Cells | Mechanism of Action | References |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Induction of apoptosis through oxidative stress mechanisms | |

| Antimicrobial | Staphylococcus aureus, E. coli | Disruption of cell wall integrity | |

| Enzyme Inhibition | Macrophage Migration Inhibitory Factor (MIF) | Inhibition of enzymatic activity |

Case Study 1: Anticancer Properties

A study conducted by researchers demonstrated that 2-NPITC induced significant cytotoxicity in human cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to apoptosis. This study highlights the potential of 2-NPITC as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In vitro studies revealed that 2-NPITC effectively inhibited the growth of multiple bacterial strains. The research focused on its potential as a new antibiotic or adjunct therapy, particularly against antibiotic-resistant bacteria.

Wirkmechanismus

The mechanism of action of 2-Nitrophenyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate group (N=C=S) is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biological applications, where the compound modifies proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

2-Nitrophenyl isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate, benzyl isothiocyanate, and allyl isothiocyanate. While all these compounds share the isothiocyanate functional group, they differ in their substituents and reactivity:

Phenyl Isothiocyanate: Used in amino acid sequencing (Edman degradation).

Benzyl Isothiocyanate: Known for its antimicrobial and anticancer properties.

Allyl Isothiocyanate: Found in mustard oils and used for its pungent flavor and antimicrobial activity.

This compound is unique due to the presence of the nitro group, which enhances its reactivity and makes it suitable for specific synthetic applications .

Biologische Aktivität

2-Nitrophenyl isothiocyanate (NPIT), a compound characterized by its isothiocyanate functional group attached to a nitrophenyl moiety, has garnered attention in recent years for its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its significance in biological research.

- Molecular Formula : CHNOS

- Molecular Weight : 178.20 g/mol

- Appearance : Yellow crystalline solid

- Functional Groups : Nitro group (-NO) and isothiocyanate (-N=C=S)

The presence of the nitro group enhances the electrophilic properties of NPIT, making it reactive towards nucleophiles such as primary amines in proteins and peptides. This reactivity is crucial for its biological activity, particularly in labeling and studying protein interactions.

NPIT exhibits various biological activities primarily through its interaction with cellular components:

- Protein Labeling : NPIT reacts with primary amino groups in proteins, facilitating the study of protein-protein interactions and localization. This is achieved through the formation of covalent bonds between NPIT and proteins, which can be visualized using techniques like mass spectrometry and western blotting.

- Inhibition of Enzymatic Activity : Research indicates that NPIT can act as an inhibitor of specific enzymes, particularly those involved in inflammatory responses. For instance, it has been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), thereby modulating various biological activities such as TNF production and MAP kinase activation .

- Antimicrobial and Anticancer Properties : NPIT has potential applications in drug development targeting microbial infections and cancer due to its ability to disrupt cellular processes in pathogens and tumor cells.

Anticancer Activity

Several studies have investigated the anticancer properties of NPIT. For instance:

- Case Study : A study demonstrated that NPIT exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis through oxidative stress mechanisms. The compound's reactivity with cellular thiols was implicated in triggering apoptotic pathways .

Antimicrobial Activity

NPIT has also been evaluated for its antimicrobial properties:

- Research Findings : In vitro studies reported that NPIT effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall integrity due to the electrophilic nature of the isothiocyanate group.

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Therapeutic Potential

Given its diverse biological activities, NPIT holds promise for therapeutic applications:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, NPIT could be further explored as a chemotherapeutic agent.

- Antimicrobial Agent : Its effectiveness against bacterial pathogens suggests potential use in developing new antibiotics or adjunct therapies.

Eigenschaften

IUPAC Name |

1-isothiocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)7-4-2-1-3-6(7)8-5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWJHIXSVFDERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181658 | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-30-4 | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2719-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.